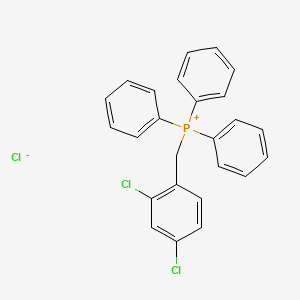

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBSWSPGFNAXPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947802 | |

| Record name | [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-23-1 | |

| Record name | Phosphonium, [(2,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (2,4-dichlorobenzyl)triphenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2492-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2492-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,4-dichlorophenyl)methyl]triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride typically involves a nucleophilic substitution reaction where triphenylphosphine acts as a nucleophile and 2,4-dichlorobenzyl chloride serves as the electrophile. The general reaction can be summarized as follows:

$$

\text{Ph}3\text{P} + \text{Cl-CH}2\text{C}6\text{H}3(\text{Cl}) \rightarrow \text{Ph}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{Cl}) + \text{Cl}^-

$$

This reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and is heated to facilitate the formation of the phosphonium salt.

Reaction Conditions

Solvents : Common solvents for this reaction include dichloromethane or toluene, which help dissolve the reactants and facilitate the reaction.

Temperature : The reaction is usually performed at elevated temperatures, often between 60°C to reflux conditions, to ensure complete conversion of reactants to products.

Purification : After the reaction, the product can be purified through recrystallization from suitable solvents such as ethanol or diethyl ether. This step is crucial for obtaining high-purity samples necessary for further applications.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for scale and efficiency:

Continuous Flow Reactors : These systems allow for better control over reaction conditions and can enhance yield while reducing impurities.

Automation : Automated systems are employed for precise control of temperature and reagent addition, which helps in maintaining consistent quality across batches.

Yield Optimization : Reaction parameters such as concentration, temperature, and time are carefully monitored and adjusted based on real-time data to maximize yield.

Data Tables

Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H20Cl2P |

| Molecular Weight | 457.76 g/mol |

| Melting Point | 249 °C |

| Density | 1.27 g/cm³ |

| Solubility | Soluble in organic solvents like DMSO |

| Storage Conditions | Inert atmosphere at room temperature |

Reaction Yield Data

| Entry | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 2 | 85 |

| 2 | Reflux | 3 | 92 |

| 3 | 80 | 1 | 88 |

Chemical Reactions Analysis

Example Reaction

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 9-Anthraldehyde | NaOH, H₂O/EtOH, reflux, 1–2 hours | trans-9-Styrylanthracene | 60–75% | 7 |

Key Notes :

-

The reaction is stereospecific, typically favoring trans-alkenes due to steric effects.

-

Triphenylphosphine oxide is a byproduct, requiring purification via recrystallization or silica gel chromatography7.

Photoredox-Catalyzed Reactions

Under blue LED irradiation, the compound participates in radical-mediated transformations. For example, it reacts with dibromomethane in acetonitrile with an iridium photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) to generate benzyl radicals, enabling C–C bond formation .

Experimental Protocol

-

Setup :

-

Reactants: (2,4-Dichlorobenzyl)triphenylphosphonium chloride, dibromomethane, i-Pr₂NEt (6 equiv).

-

Catalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%).

-

Solvent: CH₃CN (0.10 M), N₂ atmosphere.

-

-

Irradiation :

-

Blue LED (450 nm), 24 hours, room temperature.

-

-

Workup :

Key Outcomes

-

Radical intermediates enable coupling with electron-deficient alkenes or aryl halides.

-

Yields are quantified via ¹H NMR using dibromomethane as an internal standard .

Nucleophilic Substitution Reactions

The phosphonium cation facilitates nucleophilic displacement at the benzylic position. For instance, reaction with alkoxide ions (RO⁻) displaces the dichlorobenzyl group, forming ethers or esters:

Applications :

-

Synthesis of benzyl ethers for protective group strategies.

-

Preparation of ionic liquids by anion exchange.

Comparative Catalytic Performance

| Reaction | Catalyst | Yield | Selectivity | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd/(2,4-DCl-Bzyl)PPh₃Cl | 72% | Moderate | |

| Heck Reaction | Pd(OAc)₂/(2,4-DCl-Bzyl)PPh₃Cl | 65% | High |

Limitations :

-

Lower turnover numbers compared to traditional ligands like PPh₃.

Biological Activity and Mitochondrial Targeting

The compound’s lipophilic cationic structure enables mitochondrial accumulation, where it disrupts membrane potential. Studies show:

| Concentration | Membrane Potential | Cellular Viability | Ref. |

|---|---|---|---|

| 125 nM | Maintained | 95% | |

| 2000 nM | Depolarized | 40% |

Mechanism :

Anion Exchange

The chloride counterion can be replaced with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) for enhanced solubility in nonpolar solvents:

Procedure :

Stability and Handling

Scientific Research Applications

Organic Synthesis

(2,4-Dichlorobenzyl)triphenylphosphonium chloride is primarily utilized as a catalyst in several important organic reactions:

- Heck Reaction : It facilitates the coupling of aryl halides with alkenes, forming substituted alkenes.

- Suzuki Reaction : This compound acts as a catalyst for cross-coupling reactions between boronic acids and aryl halides.

- Sonogashira Coupling Reaction : It aids in the formation of carbon-carbon bonds by coupling terminal alkynes with aryl halides.

These reactions are fundamental tools in organic synthesis for constructing complex molecules, particularly in pharmaceutical development.

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly in targeting mitochondria due to its lipophilic nature. Its applications include:

- Mitochondrial Targeting Agents : The triphenylphosphonium moiety allows for selective accumulation within mitochondria, making it a valuable carrier for therapeutic agents aimed at mitochondrial dysfunction .

Case Study: Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to this compound. For instance, novel compounds synthesized from this phosphonium salt exhibited significant activity against various phytopathogenic fungi such as Magnaporthe grisea and Fusarium solani. These compounds demonstrated median effective concentration values (EC50) comparable to established fungicides like tebuconazole .

Synthesis of Ionic Liquids

This compound serves as a precursor for synthesizing ionic liquids. These ionic liquids are known for their unique properties such as high thermal stability and low volatility, making them suitable as solvents or catalysts in various chemical reactions.

The compound exhibits notable biological activities beyond its synthetic utility. Its ability to selectively target mitochondria enhances its potential therapeutic applications, particularly in cancer treatment where mitochondrial dysfunction is prevalent .

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)triphenylphosphonium chloride involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where the phosphonium ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison

| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| (2,4-Dichlorobenzyl)triphenylphosphonium Chloride | 2,4-Dichlorobenzyl | C₂₅H₂₀Cl₃P | 457.76 | 249 |

| (2-Chlorobenzyl)triphenylphosphonium Chloride | 2-Chlorobenzyl | C₂₅H₂₁Cl₂P | 407.77 | Not reported |

| Triphenyl(3,4,5-trimethoxybenzyl)phosphonium Chloride | 3,4,5-Trimethoxybenzyl | C₂₈H₂₈ClO₃P | 478.95 | Not reported |

| Allyltriphenylphosphonium Chloride | Allyl | C₂₁H₂₀ClP | 338.81 | Not reported |

| (4-Fluorobenzyl)triphenylphosphonium Chloride | 4-Fluorobenzyl | C₂₅H₂₁ClFP | 417.81 | Not reported |

Key Observations :

Reactivity and Electronic Effects

Key Observations :

- The 2,4-dichloro substituent enhances electrophilicity, making the compound effective in Stille couplings and Wittig reactions .

- Fluorine in the 4-fluoro analog increases stability in polar solvents but reduces steric hindrance compared to dichloro groups .

Research Findings and Case Studies

- Collagenase Inhibition : Substituted dichlorobenzyl groups (2,4 vs. 2,6) show distinct π-π interactions and hydrogen bonding patterns, impacting biological activity .

- Pharmaceutical Synthesis : The 2,4-dichloro compound is critical in synthesizing Myfugara , where it facilitates benzylation steps .

- Cost Comparison : The 2,4-dichloro derivative (¥9,900/g) is more expensive than simpler analogs like (2-chlorobenzyl)phosphonium chloride ($158/25g) .

Biological Activity

(2,4-Dichlorobenzyl)triphenylphosphonium chloride (DCBTPP) is a quaternary ammonium compound characterized by its triphenylphosphonium cation and a dichlorobenzyl group. Its molecular formula is C25H20Cl3P, with a molecular weight of approximately 457.76 g/mol. This compound has garnered attention for its biological activity, particularly as an antimicrobial agent and potential therapeutic in various medical applications.

- Appearance : White crystalline powder

- Melting Point : 249°C

- Solubility : Soluble in organic solvents such as alcohols and ethers; sensitive to moisture

DCBTPP exhibits biological activity primarily through its ability to disrupt cellular membranes and inhibit vital enzymes in microorganisms. The compound's mechanism involves:

- Membrane Disruption : DCBTPP interacts with microbial cell membranes, leading to increased permeability and cell death. This is particularly effective against resistant bacterial strains.

- Enzyme Inhibition : It may inhibit key metabolic enzymes, further contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that DCBTPP has significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The following table summarizes some key findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL | |

| Candida albicans | 4 µg/mL |

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DCBTPP against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, highlighting the potential of DCBTPP as a therapeutic agent against resistant infections. -

Impact on Fungal Pathogens :

Another investigation focused on the antifungal properties of DCBTPP against Candida species. The study found that DCBTPP exhibited potent antifungal activity with low toxicity to human cells, suggesting its potential use in treating fungal infections.

Toxicological Profile

While DCBTPP shows promising biological activity, it is essential to consider its toxicity profile. Preliminary studies indicate that at therapeutic concentrations, DCBTPP exhibits minimal cytotoxicity towards mammalian cells. However, further research is needed to fully understand its safety margins and potential side effects.

Q & A

Q. What is the role of (2,4-Dichlorobenzyl)triphenylphosphonium chloride in Wittig reactions, and how does its structure influence reactivity?

- Methodological Answer : This compound acts as a stabilized Wittig reagent due to the electron-withdrawing 2,4-dichlorobenzyl group, which lowers the activation energy for ylide formation and enhances reactivity under mild conditions. The dichlorinated benzyl group stabilizes the intermediate ylide via inductive effects, enabling selective alkene formation with aldehydes or ketones. Researchers should use aprotic solvents (e.g., THF or DCM) and maintain anhydrous conditions to prevent hydrolysis of the ylide .

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer : The compound is synthesized through a quaternization reaction between triphenylphosphine (PPh₃) and 2,4-dichlorobenzyl chloride. Procedure :

Combine equimolar amounts of PPh₃ and 2,4-dichlorobenzyl chloride in a polar solvent (e.g., acetonitrile).

Reflux at 80–100°C for 12–24 hours under inert atmosphere.

Purify the product via recrystallization from ethanol or column chromatography (silica gel, eluent: DCM/methanol).

Key Considerations :

- Excess alkyl halide improves yield.

- Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate).

Refer to analogous phosphonium salt syntheses for optimization .

Q. What safety precautions should be observed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) due to incompatibility risks .

- Decomposition Mitigation : Avoid exposure to moisture and high temperatures (>150°C) to prevent release of HCl gas and phosphorus oxides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions in stereoselective Wittig syntheses?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., toluene) to favor E-alkene formation or polar solvents (e.g., DMF) for Z-alkenes.

- Temperature Control : Lower temperatures (0–25°C) reduce ylide aggregation, improving stereoselectivity.

- Additives : Incorporate crown ethers or phase-transfer catalysts (e.g., TPPCl, see ) to enhance ylide stability in biphasic systems.

- Validation : Analyze product ratios via GC-MS or NMR (e.g., coupling constants for E/Z differentiation) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, multiplet) and benzylic CH₂ (δ ~4.5 ppm, singlet).

- ³¹P NMR : A sharp singlet near δ 25 ppm confirms phosphonium salt formation.

- Elemental Analysis : Verify Cl and P content (±0.3% deviation).

- Melting Point : Compare observed mp (~250–300°C) with literature values .

Q. How do electron-withdrawing substituents on the benzyl group affect the stability and reactivity of the resulting ylide?

- Methodological Answer : The 2,4-dichloro substituents stabilize the ylide via resonance and inductive effects, lowering the energy barrier for ylide formation. This allows reactions with less electrophilic carbonyl compounds (e.g., ketones) compared to non-halogenated analogs. Computational studies (DFT) can quantify stabilization by analyzing charge distribution and LUMO energy levels. Experimentally, compare reaction rates with control reagents (e.g., benzyltriphenylphosphonium chloride) under identical conditions .

Q. What are the common decomposition pathways under thermal or hydrolytic conditions, and how can they be mitigated?

- Methodological Answer :

- Thermal Decomposition : At >150°C, the compound decomposes into triphenylphosphine oxide, 2,4-dichlorotoluene, and HCl gas. Mitigate by avoiding prolonged heating and using inert atmospheres.

- Hydrolytic Degradation : Moisture cleaves the P–C bond, yielding phosphine oxide and 2,4-dichlorobenzyl alcohol. Store under desiccated conditions and use molecular sieves in reaction mixtures.

- Monitoring : Track decomposition via FT-IR (loss of P–C stretch at ~1,450 cm⁻¹) or Karl Fischer titration for moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.